molecular formula C17H11BrClFN2O B2830277 (Z)-3-(3-bromo-4-fluorophenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide CAS No. 903028-24-0

(Z)-3-(3-bromo-4-fluorophenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide

Cat. No. B2830277
CAS RN: 903028-24-0
M. Wt: 393.64
InChI Key: WPMLPSJZLBEJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(3-bromo-4-fluorophenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide (referred to as compound X) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Analogues of Active Metabolites

The compound is structurally related to analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, known for inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999). These analogs have shown potential in acting on cellular mechanisms similar to those targeted by leflunomide, suggesting possible applications in immunosuppression or cancer treatment.

Antimicrobial and Antibiofilm Properties

Compounds with halogenated phenyl groups have demonstrated significant antimicrobial activities, especially against strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). This indicates potential research applications in developing new antimicrobial agents with antibiofilm properties.

Synthetic Intermediates for Heterocyclic Compounds

Compounds similar to "(Z)-3-(3-bromo-4-fluorophenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide" serve as synthetic intermediates for the preparation of various heterocyclic compounds, demonstrating the utility in synthetic organic chemistry for producing molecules with potential pharmacological activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Electrochemical and Photophysical Properties

Studies on related compounds have explored their electrochemical and photophysical properties, suggesting applications in material science, such as in the development of electrochromic materials or fluorescent probes (Sun et al., 2016).

properties

IUPAC Name

(Z)-3-(3-bromo-4-fluorophenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClFN2O/c1-10-14(19)3-2-4-16(10)22-17(23)12(9-21)7-11-5-6-15(20)13(18)8-11/h2-8H,1H3,(H,22,23)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMLPSJZLBEJCR-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=C(C=C2)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC(=C(C=C2)F)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromo-4-fluorophenyl)-N-(3-chloro-2-methylphenyl)-2-cyanoprop-2-enamide

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